1-[(Adamantan-1-yl)methoxy]-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
CAS No.: 1217694-51-3
Cat. No.: VC6601341
Molecular Formula: C21H38ClNO2
Molecular Weight: 371.99
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217694-51-3 |
|---|---|
| Molecular Formula | C21H38ClNO2 |
| Molecular Weight | 371.99 |
| IUPAC Name | 1-(1-adamantylmethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C21H37NO2.ClH/c1-15-3-16(2)11-22(10-15)12-20(23)13-24-14-21-7-17-4-18(8-21)6-19(5-17)9-21;/h15-20,23H,3-14H2,1-2H3;1H |
| Standard InChI Key | BGKYDEKTOBAWLI-UHFFFAOYSA-N |
| SMILES | CC1CC(CN(C1)CC(COCC23CC4CC(C2)CC(C4)C3)O)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features three distinct structural components:
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Adamantane moiety: A rigid, diamondoid hydrocarbon known for enhancing metabolic stability and membrane permeability in drug molecules .
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3,5-Dimethylpiperidine: A six-membered nitrogen-containing ring with methyl substituents at positions 3 and 5, influencing steric and electronic interactions with biological targets.
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Propan-2-ol linker: A hydroxy-containing chain connecting the adamantane and piperidine groups, providing flexibility and hydrogen-bonding capacity.
The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(1-adamantylmethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride | |
| Molecular Formula | ||
| Molecular Weight | 371.99 g/mol | |
| SMILES Notation | CC1CC(CN(C1)CC(COCC23CC4CC(C2)CC(C4)C3)O)C.Cl | |
| InChIKey | BGKYDEKTOBAWLI-UHFFFAOYSA-N |
Synthesis and Preparation
Synthetic Pathways
While explicit protocols for this compound are unavailable, analogous adamantane-piperidine hybrids suggest a multi-step approach:
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Adamantane Functionalization:
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Piperidine Alkylation:
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Coupling and Salt Formation:
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 1-Adamantanol, DIAD, PhP, THF | ~75% | |
| 2 | 3,5-Dimethylpiperidine, epichlorohydrin, KCO | ~80% | |
| 3 | HCl (g), EtO | ~90% |
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound likely exhibits moderate aqueous solubility, though the hydrophobic adamantane group may limit this. Stability studies are absent, but adamantane derivatives generally resist oxidative and thermal degradation .
Spectroscopic Data
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IR Spectroscopy: Expected peaks include O-H stretch (~3300 cm), C-O-C ether vibrations (~1100 cm), and N-H stretches from the piperidine moiety (~2800 cm) .
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NMR: NMR would show adamantane protons as singlets (δ 1.6–2.1 ppm), piperidine methyl groups as doublets (δ 0.9–1.2 ppm), and the methoxy protons as a triplet (δ 3.4–3.7 ppm) .
Challenges and Future Directions
Research Gaps
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No in vitro or in vivo data exist for this specific compound .
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Synthetic scalability and purification methods require optimization .
Recommended Studies
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Docking Simulations: Predict interactions with sigma-1 or NMDA receptors.
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ADMET Profiling: Assess permeability, cytochrome P450 interactions, and hERG channel binding.
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Analog Synthesis: Explore variations in the piperidine methyl groups or spacer chain length.
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